molecular formula C13H23NO3 B5161041 Ethyl 3-[4-(diethylamino)but-2-ynoxy]propanoate

Ethyl 3-[4-(diethylamino)but-2-ynoxy]propanoate

Cat. No.: B5161041
M. Wt: 241.33 g/mol
InChI Key: LISZXLUUYPIQFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[4-(diethylamino)but-2-ynoxy]propanoate can be synthesized through the esterification reaction between 3-[4-(diethylamino)but-2-ynoxy]propanoic acid and ethanol. The reaction typically requires an acid catalyst such as sulfuric acid to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the desired ester product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(diethylamino)but-2-ynoxy]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The diethylamino group may also play a role in modulating the compound’s activity by interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[4-(diethylamino)but-2-ynoxy]propanoate is unique due to the presence of the diethylamino and but-2-ynoxy groups, which confer distinct chemical and biological properties. These functional groups make it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

ethyl 3-[4-(diethylamino)but-2-ynoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-4-14(5-2)10-7-8-11-16-12-9-13(15)17-6-3/h4-6,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISZXLUUYPIQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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